molecular formula C11H13NO3 B15231543 2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid

2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid

Cat. No.: B15231543
M. Wt: 207.23 g/mol
InChI Key: XUXFZGAGYXYKEG-UHFFFAOYSA-N
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Description

2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of N-acylated anilines: This method involves the cyclization of N-acylated anilines with suitable reagents to form the quinoline ring.

    Reaction Conditions: The reaction may require acidic or basic conditions, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydroquinoline ring to a fully aromatic quinoline ring.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a fully aromatic ring.

    2-Quinolone: A derivative with a carbonyl group at the 2-position.

    Tetrahydroquinoline: A reduced form of quinoline with a partially saturated ring.

Uniqueness

2-(2-Oxo-5,6,7,8-tetrahydroquinolin-1(2H)-yl)acetic acid is unique due to its specific structure, which combines the quinoline ring with an acetic acid moiety. This unique structure may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(2-oxo-5,6,7,8-tetrahydroquinolin-1-yl)acetic acid

InChI

InChI=1S/C11H13NO3/c13-10-6-5-8-3-1-2-4-9(8)12(10)7-11(14)15/h5-6H,1-4,7H2,(H,14,15)

InChI Key

XUXFZGAGYXYKEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=O)N2CC(=O)O

Origin of Product

United States

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